molecular formula C24H17F3N4O6S B2397875 Ethyl 5-(4-methyl-3-nitrobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-37-6

Ethyl 5-(4-methyl-3-nitrobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2397875
CAS No.: 851951-37-6
M. Wt: 546.48
InChI Key: FVHHLCTWIXSQJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(4-methyl-3-nitrobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative characterized by:

  • A 4-methyl-3-nitrobenzamido substituent at position 5, introducing steric bulk and electron-withdrawing properties.
  • A 4-(trifluoromethyl)phenyl group at position 3, enhancing lipophilicity and metabolic stability.
  • An ethyl carboxylate moiety at position 1, contributing to solubility and synthetic versatility.

Properties

IUPAC Name

ethyl 5-[(4-methyl-3-nitrobenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F3N4O6S/c1-3-37-23(34)19-16-11-38-21(28-20(32)13-5-4-12(2)17(10-13)31(35)36)18(16)22(33)30(29-19)15-8-6-14(7-9-15)24(25,26)27/h4-11H,3H2,1-2H3,(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHHLCTWIXSQJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])C4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F3N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analog Overview

Key analogs and their substituent variations are summarized below:

Compound ID Position 5 Substituent Position 3 Substituent Key Properties/Data Source
Target Compound 4-methyl-3-nitrobenzamido 4-(trifluoromethyl)phenyl Inferred high lipophilicity N/A
Compound 30 (Ethyl 5-amino...) Amino (-NH₂) 4-(trifluoromethyl)phenyl Yield: 90%; NMR/MS data
Compound 31 (Ethyl 5-amino...) Amino (-NH₂) 4-(trifluoromethoxy)phenyl Yield: 55%; MS [ESI]+: 400.07
Derivative 3-phenylpropanamido 4-(trifluoromethyl)phenyl RN: 851951-47-8
Derivative Amino (-NH₂) 4-aminophenyl CAS: 1282448-99-0

Substituent-Driven Property Differences

Position 5 Modifications
  • Amino vs. Nitrobenzamido Groups: The amino group (Compound 30) facilitates hydrogen bonding and improves aqueous solubility, as evidenced by its high yield (90%) and clean NMR spectra . The 4-methyl-3-nitrobenzamido group in the target compound introduces steric hindrance and electron-withdrawing effects, likely reducing solubility but enhancing stability against metabolic oxidation.
Position 3 Modifications
  • Trifluoromethyl vs. Trifluoromethoxy Phenyl: The 4-(trifluoromethyl)phenyl group (Compound 30 and target compound) offers superior metabolic resistance compared to the 4-(trifluoromethoxy)phenyl group (Compound 31), which may explain Compound 31’s lower yield (55%) . The 4-aminophenyl group () introduces polarity and hydrogen-bonding capacity, altering pharmacokinetic profiles .

Physicochemical and Spectral Data

  • NMR Shifts :

    • Compound 30 shows distinct δ 7.72–7.80 ppm aromatic protons and a carbonyl signal at δ 162.9 ppm (13C NMR), consistent with the electron-deficient pyridazine core .
    • The target compound’s nitro group is expected to deshield adjacent protons, shifting aromatic signals upfield compared to Compound 30.
  • Mass Spectrometry :

    • The target compound’s molecular weight (unreported) can be estimated as ~500–520 Da, exceeding Compound 30’s [M+1] at 384.15 .

Q & A

Q. What are the standard synthetic routes and characterization techniques for this compound?

The synthesis typically involves multi-step reactions starting with the thieno[3,4-d]pyridazine core, followed by sequential introduction of substituents (e.g., 4-methyl-3-nitrobenzamido and 4-(trifluoromethyl)phenyl groups). Key steps include:

  • Amidation : Coupling nitrobenzoyl chlorides to the core using DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) as coupling agents .
  • Esterification : Ethyl ester formation via refluxing with ethanol and acid catalysts .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane .

Characterization requires:

  • NMR (1H/13C) to confirm substituent positions and stereochemistry.
  • HRMS (High-Resolution Mass Spectrometry) for molecular weight validation.
  • IR to identify functional groups (e.g., C=O at ~1700 cm⁻¹) .

Q. What initial biological screenings are recommended for this compound?

Prioritize assays based on structural analogs:

  • Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorescence-based assays .
  • Anti-inflammatory activity : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages .
  • Neuroprotection : Evaluate viability in neuronal cell lines (e.g., SH-SY5Y) under oxidative stress .
    Use positive controls (e.g., dexamethasone for inflammation) and dose-response curves (IC50 calculations) .

Advanced Research Questions

Q. How can synthetic yield be optimized for the nitrobenzamido substitution step?

Key variables include:

  • Solvent polarity : DMF improves solubility but may increase side reactions; switch to THF for better control .
  • Temperature : Maintain 0–5°C during amidation to minimize hydrolysis .
  • Catalyst : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
    Monitor progress via TLC (Rf shift) and optimize workup (e.g., precipitation in ice-water for higher purity) .

Q. How do structural modifications (e.g., substituent variations) affect bioactivity?

Structure-Activity Relationship (SAR) insights from analogs:

Substituent Effect on Activity Reference
4-Methyl-3-nitrobenzamidoEnhances kinase inhibition (e.g., IC50 < 1 μM)
4-(Trifluoromethyl)phenylImproves metabolic stability
Fluorophenyl (vs. methoxy)Increases receptor selectivity
Replace the nitro group with electron-withdrawing groups (e.g., -CF3) to enhance target binding .

Q. How to resolve contradictions in biological activity data across studies?

Case example: Discrepancies in anti-inflammatory efficacy may arise from:

  • Cell line variability : Primary vs. immortalized cells (e.g., RAW264.7 macrophages show higher TNF-α sensitivity) .
  • Assay conditions : Varying LPS concentrations (0.1–1 μg/mL) or incubation times (6–24 hrs) .
    Mitigation strategies :
  • Standardize protocols (e.g., MTT assay for cytotoxicity normalization).
  • Validate findings with knockout models (e.g., NF-κB pathway inhibitors) .

Q. What computational methods predict target interactions for this compound?

  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., COX-2 for anti-inflammatory analysis) .
  • MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns trajectories) .
  • Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with His90 in kinases) .
    Cross-validate with SPR (Surface Plasmon Resonance) for binding affinity (KD measurements) .

Q. How to analyze conflicting spectral data (e.g., NMR shifts) during characterization?

Common issues and solutions:

  • Overlapping peaks : Use 2D NMR (COSY, HSQC) to resolve proton-carbon correlations .
  • Impurity signals : Compare with HPLC-UV traces (≥95% purity threshold) .
  • Dynamic effects : Variable-temperature NMR to identify conformational exchange (e.g., rotamers) .

Q. What are the dominant degradation pathways under physiological conditions?

  • Ester hydrolysis : Dominant in plasma (t1/2 ~2 hrs at pH 7.4); monitor via LC-MS .
  • Nitro group reduction : Occurs in liver microsomes; use NADPH-supplemented assays .
    Stabilize via prodrug strategies (e.g., replace ethyl ester with tert-butyl) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.